4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide
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Overview
Description
4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide is a complex organic compound that features a tetrazole ring, a phenyl group, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
The primary targets of the compound “4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide” are currently unknown. This compound contains a tetrazole moiety, which is known to have diverse biological applications, predominantly in the area of material and medicinal chemistry . .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which can influence their interactions with biological targets .
Biochemical Pathways
Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability, but specific pharmacokinetic studies are needed to confirm this.
Result of Action
Given the wide range of biological activities associated with tetrazoles, it is likely that this compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of a suitable nitrile with sodium azide under acidic conditions to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, potentially leading to the formation of amines.
Substitution: The phenyl and benzenesulfonamide groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while reduction of the sulfonamide group can yield amines .
Scientific Research Applications
4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the benzenesulfonamide moiety.
4-Methylbenzenesulfonamide: Contains the benzenesulfonamide group but lacks the tetrazole ring.
N-Phenylbenzenesulfonamide: Similar structure but without the tetrazole ring.
Uniqueness
4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide is unique due to the combination of the tetrazole ring, phenyl group, and benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
4-methyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-13-7-9-15(10-8-13)25(22,23)17-11-12-24-16-18-19-20-21(16)14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJOCMGGYOVTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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